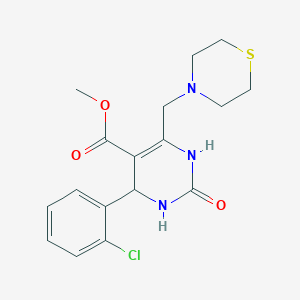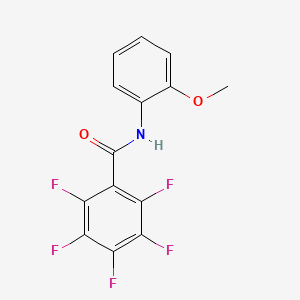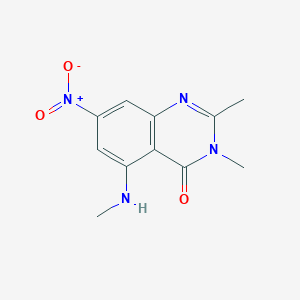![molecular formula C21H16FN3O2 B11478392 4-{3-[5-(4-Fluorobenzyl)-2-methoxyphenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B11478392.png)
4-{3-[5-(4-Fluorobenzyl)-2-methoxyphenyl]-1,2,4-oxadiazol-5-yl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign reagents and catalysts is also emphasized to ensure sustainable production processes .
化学反应分析
Types of Reactions
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
Pyridine derivatives: These compounds share the pyridine ring structure and exhibit similar chemical properties.
Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole moiety are also similar in structure and function.
Uniqueness
4-(3-{5-[(4-FLUOROPHENYL)METHYL]-2-METHOXYPHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
属性
分子式 |
C21H16FN3O2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
3-[5-[(4-fluorophenyl)methyl]-2-methoxyphenyl]-5-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H16FN3O2/c1-26-19-7-4-15(12-14-2-5-17(22)6-3-14)13-18(19)20-24-21(27-25-20)16-8-10-23-11-9-16/h2-11,13H,12H2,1H3 |
InChI 键 |
IPHXFKKLJQOLSB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B11478310.png)
![2-methoxy-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]-4-(methylsulfanyl)benzamide](/img/structure/B11478311.png)

![4-{2-(4-Methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B11478319.png)
![3-{[(E)-(4-bromophenyl)methylidene]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11478323.png)
![N-[2-(1-adamantylthio)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11478335.png)
![N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B11478336.png)
![2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-[4-(pyridin-2-ylmethyl)phenyl]acetamide](/img/structure/B11478342.png)
![methyl [2-(4,5-dimethoxy-2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B11478346.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11478349.png)

![4-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11478363.png)

![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11478372.png)
